molecular formula C10H15N3O3 B1528141 tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate CAS No. 1240598-70-2

tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate

Cat. No. B1528141
CAS RN: 1240598-70-2
M. Wt: 225.24 g/mol
InChI Key: GFXUHFCSLSPGKZ-UHFFFAOYSA-N
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Description

Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate, also known as t-Boc-carbamate, is a synthetic compound that has been used in a variety of scientific studies for its unique properties. It is a highly versatile molecule that can be used as a reagent for chemical synthesis, as a ligand for a variety of enzymes and proteins, and as a drug candidate for a variety of therapeutic applications.

Scientific Research Applications

Neurodegenerative Disease Research

This compound has shown potential in neurodegenerative disease research. It can act as both a β-secretase and an acetylcholinesterase inhibitor, which are crucial in preventing the amyloid beta peptide aggregation and the formation of fibrils from Aβ 1-42. These properties make it a candidate for studying Alzheimer’s disease mechanisms and potential treatments .

Chemical Synthesis

In the field of chemical synthesis, tert-butyl N-[(6-oxo-1H-pyrimidin-2-yl)methyl]carbamate serves as an intermediate for the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable building block in organic chemistry .

Material Science

Researchers in material science may utilize this compound in the development of new materials with unique properties. Its molecular structure could be incorporated into polymers or coatings to enhance durability or provide specific interactions at the molecular level .

Chromatography

Due to its distinct chemical properties, this compound can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical results in the separation of complex mixtures .

Analytical Research

In analytical research, tert-butyl N-[(6-oxo-1H-pyrimidin-2-yl)methyl]carbamate can be employed in the development of new analytical methods. Its stability and reactivity make it suitable for use in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .

Pharmacology

The pharmacological applications of this compound are linked to its inhibitory activities. It could be used in the design of new drugs or as a pharmacological tool to understand the interaction of drugs with their targets at the cellular level .

Biomedical Research

In biomedical research, this compound’s ability to interact with biological molecules may be explored for its potential use in diagnostic assays or as a probe to study biological pathways .

Environmental Science

Lastly, in environmental science, researchers might investigate the compound’s breakdown products and their environmental impact. Understanding its degradation could inform the development of safer and more sustainable chemicals .

properties

IUPAC Name

tert-butyl N-[(6-oxo-1H-pyrimidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-6-7-11-5-4-8(14)13-7/h4-5H,6H2,1-3H3,(H,12,15)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXUHFCSLSPGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856390
Record name tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate

CAS RN

1240598-70-2
Record name tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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